molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No.: B153235
CAS No.: 396731-40-1
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dioxopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl ester group and two keto groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3,5-dioxopiperidine-1-carboxylate can be synthesized through a multi-step process starting from 2-(benzylamino)ethyl acetate . The general synthetic route involves:

    Formation of the Piperidine Ring: The starting material undergoes cyclization to form the piperidine ring.

    Introduction of Keto Groups: Oxidation reactions are employed to introduce the keto groups at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3,5-dioxopiperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional keto or carboxyl groups.

    Reduction: Alcohols or amines depending on the reducing agent used.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3,5-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDKZADLGFSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620491
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396731-40-1
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of potassium tert-butoxide (112.0 mL, 112.0 mmol) was added via addition funnel over 1.5 h, a solution 120 (26.41 g, 101.9 mmol) in ether (200 mL). The mixture was stirred for an additional 3 h. The precipitate was filtered off and washed with ether. The solid was dissolved in water and the pH was adjusted to ca. 4 with HOAc. The solids were filtered, washed with water, and dried to afford 13.16 g (60.6%) of tert-butyl 3,5-dioxopiperidine-1-carboxylate (122).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
26.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3,5-dioxopiperidine-1-carboxylate

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